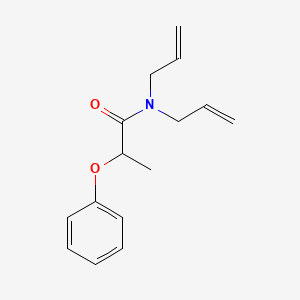
methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate
Vue d'ensemble
Description
Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 220.07355886 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Related Compounds
Synthesis of Food-Flavoring Substances : The compound has been utilized in the synthesis of substances used in food flavoring. Specifically, it served as a starting material for synthesizing 2-Hydeoxy-3-methyl-2-hexen-4-olid, which is a food-flavoring substance (Stach, Huggenberg & Hesse, 1987).
High-Performance Liquid Chromatography (HPLC) : Methyl ester derivatives of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a related compound, have been used as fluorogenic labeling reagents for HPLC of biologically important thiols (Gatti, Cavrini, Roveri & Pinzauti, 1990).
Synthesis of Phthalates : It has been used in the regioselective synthesis of 3-Hydroxyphthalates and 2-Hydroxyterephthalates via chelation-controlled cyclization (Shkoor et al., 2010).
Medicinal Chemistry and Pharmacology
Antibacterial Properties : Methyl butenoates have shown in vitro activity against drug-sensitive and resistant strains of Staphylococcus aureus. They inhibit MenB in the bacterial menaquinone biosynthesis pathway (Matarlo et al., 2016).
Synthesis of Biologically Active Compounds : Derivatives of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, synthesized via Friedel–Crafts acylation, are important intermediates for the synthesis of biologically active compounds, including ACE inhibitors (Zhang, Khan, Gong & Lee, 2009).
3
. Breast Cancer Treatment : 4-Oxo-butenoic acid derivatives, which are structurally related to methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate, have shown promising anti-tumor properties against breast carcinoma (Miles et al., 1958).
Chemical Synthesis and Analysis
Synthesis of Chromenes and Chromones : A method for preparing methyl 4-hydroxy-2-(trifluoromethyl)-4H-chromenes-3-carboxylate derivatives has been developed using a trifluoromethylated building block closely related to this compound (Wen et al., 2012).
Synthesis of Enaminones : The synthesis and characterization of enaminones using derivatives of dehydroacetic acid, which includes compounds structurally similar to this compound, have been explored for their potential in forming complexes with various elements (Cindrić et al., 2004).
Propriétés
IUPAC Name |
methyl (E)-4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-8-3-5-9(6-4-8)10(13)7-11(14)12(15)16-2/h3-7,13H,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQIFZRTEIWJID-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\C(=O)C(=O)OC)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[8-(trifluoromethyl)quinolin-4-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3917480.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~1~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3917488.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3917503.png)
![(E)-1-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B3917505.png)

![2-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3917532.png)
![N-(3-methoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B3917544.png)
![ethyl 4-[2,5-dimethyl-3-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]pyrrol-1-yl]benzoate](/img/structure/B3917550.png)

![N'-[(4-iodobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B3917557.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(methylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B3917564.png)

![ETHYL (2Z)-5-(3-METHOXYPHENYL)-7-METHYL-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B3917575.png)

